molecular formula C12H18O B14255173 1-Butylbicyclo[3.2.1]oct-6-en-2-one CAS No. 180398-88-3

1-Butylbicyclo[3.2.1]oct-6-en-2-one

Cat. No.: B14255173
CAS No.: 180398-88-3
M. Wt: 178.27 g/mol
InChI Key: NSUAOSVIFPSCML-UHFFFAOYSA-N
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Description

1-Butylbicyclo[3.2.1]oct-6-en-2-one is an organic compound with the molecular formula C12H18O. It is characterized by a bicyclic structure that includes a ketone functional group. The compound is notable for its unique structural features, which include a five-membered ring, a six-membered ring, and a seven-membered ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylbicyclo[3.2.1]oct-6-en-2-one typically involves the reaction of bicyclo[3.2.1]oct-6-en-2-one with butylating agents under controlled conditions. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the butylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butylbicyclo[3.2.1]oct-6-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butylbicyclo[3.2.1]oct-6-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylbicyclo[3.2.1]oct-6-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The ketone group plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butylbicyclo[3.2.1]oct-6-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and influences its reactivity compared to its unsubstituted counterpart .

Properties

CAS No.

180398-88-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-butylbicyclo[3.2.1]oct-6-en-2-one

InChI

InChI=1S/C12H18O/c1-2-3-7-12-8-6-10(9-12)4-5-11(12)13/h6,8,10H,2-5,7,9H2,1H3

InChI Key

NSUAOSVIFPSCML-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CC(CCC1=O)C=C2

Origin of Product

United States

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